molecular formula C15H13ClO6 B5728995 methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate

methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate

Cat. No.: B5728995
M. Wt: 324.71 g/mol
InChI Key: QLQUCVOQUVOXOX-UHFFFAOYSA-N
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Description

Methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including an acetyloxy group, a chlorine atom, and a methyl group

Preparation Methods

The synthesis of methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with appropriate reagents to introduce the acetyloxy and chloro substituents . The reaction conditions often include the use of anhydrous potassium carbonate in dry solvents such as acetone or dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity . The chromen-2-one core can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific biological context and the presence of other functional groups.

Comparison with Similar Compounds

Methyl 2-[7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate can be compared with other coumarin derivatives, such as:

Properties

IUPAC Name

methyl 2-(7-acetyloxy-6-chloro-4-methyl-2-oxochromen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO6/c1-7-9-4-11(16)13(21-8(2)17)6-12(9)22-15(19)10(7)5-14(18)20-3/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQUCVOQUVOXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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